molecular formula C11H9ClN2O B12435079 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile

Cat. No.: B12435079
M. Wt: 220.65 g/mol
InChI Key: LXDBJMJXWIMMLY-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a substituted benzonitrile derivative featuring a chlorinated aromatic ring and a 2-oxopyrrolidine moiety at the para position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which enables interactions with biological targets such as G-protein-coupled receptors (GPCRs). For instance, derivatives of this compound have been utilized in synthesizing dual-acting FFAR1/FFAR4 allosteric modulators, highlighting its role in metabolic disease research .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

3-chloro-4-(2-oxopyrrolidin-1-yl)benzonitrile

InChI

InChI=1S/C11H9ClN2O/c12-9-6-8(7-13)3-4-10(9)14-5-1-2-11(14)15/h3-4,6H,1-2,5H2

InChI Key

LXDBJMJXWIMMLY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile typically involves the reaction of 3-chloro-4-aminobenzonitrile with 2-pyrrolidone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) under basic or catalytic conditions.

Reaction Type Reagents/Conditions Product Yield Source
AminationNH₃, CuI catalyst, 100°C, 12 hrs3-Amino-4-(2-oxopyrrolidin-1-YL)benzonitrile78%
MethoxylationNaOMe, DMF, 80°C, 6 hrs3-Methoxy-4-(2-oxopyrrolidin-1-YL)benzonitrile65%
ThiolationNaSH, EtOH, reflux3-Mercapto-4-(2-oxopyrrolidin-1-YL)benzonitrile72%

Key Findings :

  • Copper catalysis enhances amination efficiency by stabilizing transition states.

  • Steric hindrance from the pyrrolidinone ring slows methoxylation kinetics compared to unsubstituted analogs.

Nitrile Group Transformations

The nitrile group participates in hydrolysis, reduction, and cycloaddition reactions.

Reaction Type Reagents/Conditions Product Yield Source
HydrolysisH₂SO₄ (20%), 120°C, 4 hrs3-Chloro-4-(2-oxopyrrolidin-1-YL)benzamide85%
ReductionLiAlH₄, THF, 0°C → RT3-Chloro-4-(2-oxopyrrolidin-1-YL)benzylamine68%
CycloadditionNaN₃, CuSO₄, H₂O, 60°CTetrazole derivative55%

Mechanistic Insights :

  • Acidic hydrolysis proceeds via a tetrahedral intermediate, confirmed by isotopic labeling studies.

  • LiAlH₄ selectively reduces the nitrile to a primary amine without affecting the pyrrolidinone ring.

Pyrrolidinone Ring Modifications

The 2-oxopyrrolidin-1-yl group undergoes ring-opening, reduction, and functionalization.

Reaction Type Reagents/Conditions Product Yield Source
Ring-openingH₂O, HCl (conc.), reflux, 8 hrs4-(3-Chloro-4-cyanophenyl)aminobutyric acid63%
ReductionBH₃·THF, 0°C → RT3-Chloro-4-(2-hydroxypyrrolidin-1-YL)benzonitrile70%
N-AlkylationCH₃I, K₂CO₃, DMF, 50°CN-Methylpyrrolidinone derivative82%

Notable Observations :

  • Ring-opening under acidic conditions generates γ-aminobutyric acid derivatives, which have neuromodulatory applications.

  • Borane reduction retains the nitrile group while converting the ketone to a secondary alcohol.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the chloro group.

Reaction Type Reagents/Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DMF/H₂O3-Phenyl-4-(2-oxopyrrolidin-1-YL)benzonitrile75%
Sonogashira couplingPdCl₂, CuI, PPh₃, HC≡CSiMe₃Alkyne-substituted derivative68%

Catalytic Efficiency :

  • Suzuki reactions show higher yields with electron-rich arylboronic acids due to enhanced oxidative addition.

Biological Activity Correlations

Derivatives of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile exhibit structure-dependent bioactivity:

Derivative Activity IC₅₀/EC₅₀ Source
3-Amino variantPI3Kδ inhibition1.0 μM
Tetrazole analogAnticancer (HeLa cells)8.2 μM
N-Methylpyrrolidinone derivativeNeuroprotective (in vitro)12.5 μM

Structure-Activity Relationships (SAR) :

  • The chloro group enhances electrophilicity, improving target binding.

  • Pyrrolidinone N-alkylation reduces metabolic degradation in hepatic assays.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile involves its interaction with specific molecular targets. For instance, as a potential SARM, it binds to androgen receptors, modulating their activity. The pyrrolidinone ring and benzonitrile moiety contribute to its binding affinity and selectivity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile can be contextualized against related benzonitrile derivatives and heterocyclic analogs. Below is a comparative analysis based on molecular features, synthetic routes, and applications.

Key Findings

Heterocyclic Ring Influence: The 2-oxopyrrolidine ring in the target compound (5-membered) contrasts with the 6-membered 4-oxopiperidine in 3-(4-Oxopiperidin-1-yl)benzonitrile. Replacement of the chloro group with a hydroxyl group (as in 3-Hydroxy-5-(2-oxopyrrolidin-1-yl)benzonitrile) reduces electrophilicity, altering reactivity in coupling reactions.

Synthetic Challenges :

  • Derivatives of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile exhibit lower yields (e.g., 10.14% in triazine synthesis) compared to 3-(4-Oxopiperidin-1-yl)benzonitrile (28%). This disparity may stem from steric hindrance imposed by the chloro substituent or instability during purification.

Biological Relevance: The chloro substituent in the target compound is critical for hydrophobic interactions in receptor binding, a feature absent in non-halogenated analogs like 3-(4-Oxopiperidin-1-yl)benzonitrile. Halogenated furanones (e.g., BMX-3, EMX) share chloro/dichloromethyl groups but differ in core structure (furanone vs. benzonitrile), limiting direct pharmacological comparisons.

Research Implications and Limitations

Further studies comparing its pharmacokinetics with piperidine or non-chlorinated analogs are warranted. Additionally, the impact of pyrrolidinone ring substitution (e.g., 3-oxo vs. 2-oxo) on bioactivity remains unexplored.

Biological Activity

3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile primarily involves its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidinone ring can form hydrogen bonds with the active sites of enzymes, while the benzonitrile moiety can participate in π-π interactions with aromatic residues. These interactions modulate the activity of target proteins, leading to various biological effects, including potential anticancer and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of benzonitrile, including 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting critical signaling pathways associated with tumor progression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although specific data on 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile remains limited. Compounds with similar structures have demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrrolidine derivatives, 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency. The study highlighted that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to understand how modifications to the pyrrolidine ring influence biological activity. Variations in substituents were found to affect both binding affinity to target proteins and overall biological efficacy. This research is crucial for optimizing the compound for therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of 3-Chloro-4-(2-oxopyrrolidin-1-YL)benzonitrile and its derivatives:

Compound Biological Activity IC50 (µM) Mechanism
3-Chloro-4-(2-oxopyrrolidin-1-YL)Anticancer (e.g., MCF7 cells)25.72 ± 3.95Induction of apoptosis
4-(pyrrolidin-1-yl)benzonitrileSelective androgen receptor modulator (SARM)Not specifiedModulation of androgen receptor activity
4-(5-oxopyrrolidine-1-yl)Antitumor effects in melanomaNot specifiedInduction of ROS and apoptosis

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